molecular formula C14H13O2P B019383 Carboxymethyldiphenylphosphine CAS No. 3064-56-0

Carboxymethyldiphenylphosphine

Cat. No. B019383
CAS RN: 3064-56-0
M. Wt: 244.22 g/mol
InChI Key: GJOGRUGECVQJBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carboxymethyldiphenylphosphine and its derivatives involves multiple steps, including Sandmeyer reactions, lithiation, and phosphinylation. For instance, axially dissymmetric diphosphines have been synthesized starting from diamine precursors via these reactions, highlighting the complexity and precision required in synthesizing such molecules (Schmid et al., 1988). Another example includes the synthesis of organometallic carboxyphosphines from dimethyl[2-(diphenylphosphino)ferrocenyl]methylamine, demonstrating the versatility and range of methods available for preparing these compounds (Štěpnička & Císařová, 2003).

Molecular Structure Analysis

The molecular structure of carboxymethyldiphenylphosphine complexes has been elucidated using X-ray crystallography. Studies reveal that these complexes often exhibit square-planar geometry around the metal center, with the carboxymethyl and diphenylphosphine groups providing a rich array of bonding interactions. For instance, the structure of a palladium complex with carboxymethyl and triphenylphosphine ligands showed square-planar geometry, highlighting the stabilizing effects of these ligands on the metal center (Zenitani et al., 1976).

Chemical Reactions and Properties

Carboxymethyldiphenylphosphine and its derivatives participate in a variety of chemical reactions, demonstrating their utility in organic synthesis and catalysis. For example, triphenylphosphine-mediated reactions are pivotal in forming amide bonds between carboxylic acids and amines, showcasing the versatility of phosphine compounds in facilitating organic transformations (Lenstra et al., 2014).

Scientific Research Applications

  • Coordination Chemistry and Biomedical Sciences : Phosphino-carboxamides, a category which includes compounds like Carboxymethyldiphenylphosphine, are vital in fields like coordination chemistry and biomedical sciences, as well as in catalysis. These compounds are described as versatile and essential (Štěpnička, 2012).

  • Synthesis of Beta-Lactams : Compounds similar to Carboxymethyldiphenylphosphine, like Triphenylphosphine dibromide, have been used efficiently in the synthesis of beta-lactams from carboxylic acids and imines. This process avoids acid halides and could enable the synthesis of N-unsubstituted beta-lactams (Cossío, Ganboa, & Palomo, 1985).

  • Esterification of Alcohols with Carboxylic Acids : Triphenylphosphine oxide, another similar compound, has been used to promote the esterification of alcohols with carboxylic acids under mild and neutral conditions, yielding excellent results (Jia et al., 2018).

  • Synthesis of Functional Allylazoles and Indolizines : Triphenylphosphine catalyzes the synthesis of these compounds under neutral conditions, providing a simple and efficient method for allylation (Virieux, Guillouzic, & Cristau, 2006).

  • Corrosion Inhibition : Phosphine compounds, including Carboxymethyldiphenylphosphine (CMTPP), have shown potential as effective acid corrosion inhibitors for steel, with their adsorption being based on cathodic reaction (Khamis, Kandil, & Ibrahim, 1995).

  • Reduction of Peptide and Protein Disulfide Bonds : Phosphine reductants, like tmTCEP, are used to reduce these bonds in peptides and proteins. TmTCEP has been found to be significantly more reactive than TCEP, allowing rapid penetration into phospholipid bilayers (Cline et al., 2004).

  • Medicinal Applications : Gold complexes with phosphine and NHC ligands, which could potentially include Carboxymethyldiphenylphosphine, have shown promising anti-cancer, antibacterial, antiparasitic, and anti-viral activity. This indicates potential trends in ligand design for medicinal purposes (Dominelli, Correia, & Kühn, 2018).

  • Antitumor Activity : Bis(diphenylphosphino)alkanes and their gold complexes, similar to Carboxymethyldiphenylphosphine, have shown promising antitumor activity in various models, indicating potential for future clinical trials (Mirabelli et al., 1987).

Safety And Hazards

The safety data sheet for Carboxymethyldiphenylphosphine suggests that if inhaled or ingested, medical attention should be sought immediately . It also provides guidance on handling and storage, exposure controls, and personal protection .

properties

IUPAC Name

2-diphenylphosphanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13O2P/c15-14(16)11-17(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOGRUGECVQJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378731
Record name Carboxymethyldiphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxymethyldiphenylphosphine

CAS RN

3064-56-0
Record name Carboxymethyldiphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AE Martell, RM Smith, AE Martell, RM Smith - Critical Stability Constants …, 1982 - Springer
XI. CARBOXYLIC ACIDS Page 1 284 Metal ion Equilibrium H+ HL/HL Hg+ ML/ML 2 ML/ML + CH3Hg ML/ML + (CH3)/b ML/ML 2+ Hg ML/ML 2 ML/ML A13+ ML/ML 2 ML/ML ML/MOHL.…
Number of citations: 5 link.springer.com

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